N-[2-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-6-yl]-1,3-benzodioxole-5-carboxamide
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Overview
Description
N-[2-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-6-yl]-1,3-benzodioxole-5-carboxamide is a complex organic compound known for its diverse applications in scientific research. This compound features a chromenone core, which is a common structural motif in many biologically active molecules. The presence of methoxy groups and a benzodioxole moiety further enhances its chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-6-yl]-1,3-benzodioxole-5-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Starting Materials: 3,4-dimethoxybenzaldehyde and 1,3-benzodioxole-5-carboxylic acid.
Formation of Intermediate: The initial step involves the condensation of 3,4-dimethoxybenzaldehyde with a suitable reagent to form an intermediate compound.
Cyclization: The intermediate undergoes cyclization to form the chromenone core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-6-yl]-1,3-benzodioxole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The chromenone core can be reduced to form dihydro derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives.
Scientific Research Applications
N-[2-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-6-yl]-1,3-benzodioxole-5-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-6-yl]-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects.
Comparison with Similar Compounds
Similar Compounds
N-(3,4-dimethoxyphenyl)-4-oxo-2,3,7-triazaspiro[4.5]dec-1-ene-1-carboxamide: Known for its spirocyclic structure and biological activities.
N-(2,4-dimethoxyphenyl)-N’-(6-methyl-2-pyridinyl)urea: Studied for its potential therapeutic applications in cancer and inflammation.
Uniqueness
N-[2-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-6-yl]-1,3-benzodioxole-5-carboxamide is unique due to its combination of a chromenone core and benzodioxole moiety, which imparts distinct chemical reactivity and biological activities. This makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C25H19NO7 |
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Molecular Weight |
445.4 g/mol |
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)-4-oxochromen-6-yl]-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C25H19NO7/c1-29-20-6-3-14(9-23(20)30-2)22-12-18(27)17-11-16(5-8-19(17)33-22)26-25(28)15-4-7-21-24(10-15)32-13-31-21/h3-12H,13H2,1-2H3,(H,26,28) |
InChI Key |
RVECWHJIPMLPJL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC5=C(C=C4)OCO5)OC |
Origin of Product |
United States |
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